molecular formula C13H15N3O2 B493920 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 3552-64-5

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B493920
CAS No.: 3552-64-5
M. Wt: 245.28g/mol
InChI Key: RXDXFLNNVDAKDC-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features both a quinazolinone core and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with formaldehyde and morpholine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the quinazolinone core.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Morpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of both the morpholine and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDXFLNNVDAKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352497
Record name AR-434/41599876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3552-64-5
Record name AR-434/41599876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3552-64-5
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